molecular formula C19H18ClN3O4 B3004888 3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1448124-46-6

3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B3004888
CAS RN: 1448124-46-6
M. Wt: 387.82
InChI Key: VSDHXXIORHIVFJ-UHFFFAOYSA-N
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Description

The compound 3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they offer insights into related structures that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as the triazole derivatives mentioned in the second paper, involves the treatment of a precursor molecule with selected aldehydes followed by reduction with NaBH4 to afford the final products . Although the exact synthesis route for the compound of interest is not provided, similar strategies involving stepwise functionalization and reduction could be applicable.

Molecular Structure Analysis

The first paper provides information on the molecular structure analysis of a related molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, using Hartree–Fock and density functional theory methods . The study identified five different stable conformers and provided data on vibrational frequencies and infrared intensities. This suggests that the compound of interest may also exhibit multiple stable conformers and that computational methods could be used to predict its molecular structure and properties.

Chemical Reactions Analysis

While the provided papers do not detail chemical reactions specific to the compound of interest, the synthesis paper indicates that the related triazole derivatives can undergo reduction reactions . This implies that the compound may also participate in similar chemical reactions, potentially affecting its chemical behavior and biological activity.

Physical and Chemical Properties Analysis

The analysis of physical and chemical properties is crucial for understanding the behavior of a compound. The first paper's approach to studying a related molecule through experimental and theoretical methods, including FT-IR spectroscopy, suggests that similar techniques could be used to determine the physical and chemical properties of the compound of interest . The comparison of theoretical and experimental data can provide insights into the stability, reactivity, and potential applications of the compound.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Bioactivity : A related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized and characterized. This compound exhibited broad inhibitory activities toward fungi at a concentration of 1×10-4 (Xue Si-jia, 2011).
  • Chemical Structure Analysis : The study of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a similar compound, involved analyzing its molecular structure and vibrational frequencies using computational methods, which may offer insights into the properties of the target compound (E. Taşal et al., 2009).

Biological Activities

  • Antimicrobial Activities : Synthesis and evaluation of new pyridine derivatives, including structures related to the target compound, showed variable and modest activity against bacterial and fungal strains (N. Patel et al., 2011).
  • Anti-Leukemic Activities : A compound structurally similar to the target molecule, 4-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-3-phenyl-3H-pyrrolo[2,3-c]quinoline, exhibited cytotoxic potential against leukemia cell lines, indicating possible applications in cancer research (J. Guillon et al., 2018).

Drug Development and Pharmacokinetics

  • CCR5 Antagonist Synthesis : Novel non-peptide CCR5 antagonists incorporating similar structures to the target compound were synthesized and characterized, suggesting potential applications in drug development for treating conditions like HIV (H. Bi, 2014; Cheng De-ju, 2014).
  • Metabolite Exposure Estimation : Research on a structurally related compound, (R)-4-((4-(((4-((tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol, involving in vitro data and physiologically based pharmacokinetic modeling, can inform the understanding of metabolite exposure of similar compounds in humans (R. Obach et al., 2018).

Molecular Interaction and Docking Studies

  • In-Silico Docking Studies : Analysis of substituted 2-aminobenzothiazoles derivatives, related to the target compound, using docking studies, provided insights into their interaction with microbial targets. This suggests potential for computational analysis in understanding the interactions of similar compounds (D. G. Anuse et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its chemical reactivity, and study of its biological activity .

properties

IUPAC Name

3-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-14-4-3-9-21-18(14)26-13-7-10-22(11-8-13)17(24)12-23-15-5-1-2-6-16(15)27-19(23)25/h1-6,9,13H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDHXXIORHIVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

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